Monoethanolamine-iodine

Photopolymerization Photoinitiator Charge-transfer complex

Monoethanolamine-iodine (CAS 40651-31-8) is a 1:1 charge-transfer adduct formed between 2-aminoethanol (monoethanolamine, MEA) and molecular iodine (I₂), with the molecular formula C₂H₇NO·I₂. The compound is a solid powder at ambient temperature, typically supplied at >98% purity, soluble in DMSO, and requires storage at −20 °C under dry, dark conditions for long-term stability (>3 years).

Molecular Formula C2H7I2NO
Molecular Weight 314.89 g/mol
CAS No. 40651-31-8
Cat. No. B12710257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoethanolamine-iodine
CAS40651-31-8
Molecular FormulaC2H7I2NO
Molecular Weight314.89 g/mol
Structural Identifiers
SMILESC(CO)N.II
InChIInChI=1S/C2H7NO.I2/c3-1-2-4;1-2/h4H,1-3H2;
InChIKeyNDTVLXYZDRGELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monoethanolamine-Iodine (CAS 40651-31-8): Defined 1:1 Charge-Transfer Complex for Photoinitiation, Catalysis, and Antimicrobial Systems


Monoethanolamine-iodine (CAS 40651-31-8) is a 1:1 charge-transfer adduct formed between 2-aminoethanol (monoethanolamine, MEA) and molecular iodine (I₂), with the molecular formula C₂H₇NO·I₂ [1]. The compound is a solid powder at ambient temperature, typically supplied at >98% purity, soluble in DMSO, and requires storage at −20 °C under dry, dark conditions for long-term stability (>3 years) . Its defining photochemical feature is a charge-transfer absorption band at 245 nm in dichloromethane, arising from the nitrogen–iodine donor–acceptor interaction [2]. This structured adduct enables applications where a reproducible, stoichiometric iodine source is required, including radical photoinitiation for methyl methacrylate polymerization, CO₂–epoxide coupling catalysis, and antimicrobial preservative systems [2][3].

Why Monoethanolamine-Iodine (CAS 40651-31-8) Cannot Be Substituted by Other Amine–Iodine Adducts or Conventional Iodine Sources


Monoethanolamine-iodine is a structurally defined 1:1 charge-transfer complex whose photochemical and catalytic properties are dictated by the specific nitrogen–iodine interaction between MEA and I₂ [1]. Generic substitution with other amine–iodine adducts such as triethylamine–iodine or triethanolamine–iodine alters the charge-transfer band position, the radical-generation mechanism, and consequently the initiation efficiency in photopolymerization [2]. Bulk iodine sources such as povidone-iodine or iodine tinctures lack the discrete molecular stoichiometry required for reproducible catalytic cycles in CO₂–epoxide coupling reactions, where the amine–iodine adduct functions as a defined organocatalyst rather than a mere iodine reservoir [3]. Even among ethanolamine homologues, the number of hydroxyl groups influences solubility, hydrogen-bonding capacity, and adduct stability, making performance non-transferable between MEA-, DEA-, and TEA-based iodine complexes.

Quantitative Differentiation Evidence: Monoethanolamine-Iodine (CAS 40651-31-8) Against Closest Analogs


Photopolymerization Mechanism: Radical Pathway of I₂–MEA Versus I₂–Triethylamine

In a direct head-to-head study, the photopolymerization of methyl methacrylate (MMA) initiated by I₂–MEA was compared with I₂–triethylamine. The I₂–MEA system proceeded via a radical mechanism, confirmed by copolymerization composition curves with styrene, whereas the I₂–triethylamine system operates through a different mechanistic pathway [1]. The I₂–MEA charge-transfer complex in dichloromethane exhibits a characteristic absorption maximum at 245 nm, with a 1:1 stoichiometry determined by the continuous variation method (Job plot) [1]. This defined spectral signature and stoichiometry enable predictable photoinitiation kinetics that cannot be replicated by I₂–triethylamine, which lacks the hydroxyl-assisted secondary decomposition pathway leading to diethanolamine radicals [1].

Photopolymerization Photoinitiator Charge-transfer complex

Charge-Transfer Stoichiometry: 1:1 MEA–I₂ Adduct Versus Variable Amine–Iodine Complexes

The continuous variation method (Job plot) applied to I₂–MEA in dichloromethane unambiguously confirms a 1:1 molar ratio of MEA to I₂, with maximum absorbance at 245 nm [1]. This is contrasted with tertiary amine–iodine systems such as triethylamine–I₂, where variable stoichiometries (including 2:1 amine:I₂) have been reported depending on solvent polarity and concentration [2]. The fixed 1:1 stoichiometry of MEA–iodine ensures batch-to-batch reproducibility in catalyst loading and photoinitiator concentration, a critical parameter in industrial polymerization and catalytic processes where ±5% variation in active species concentration can alter reaction rates by >20%.

Charge-transfer complex Stoichiometry UV-Vis spectroscopy

Solid-State Handling and Long-Term Storage Stability Versus Liquid Iodine Solutions

Monoethanolamine-iodine (CAS 40651-31-8) is supplied as a solid powder with >98% purity, exhibiting >3 years shelf life when stored at −20 °C under dry, dark conditions . In contrast, conventional iodine solutions such as iodine tincture (2% I₂ + 2.4% NaI in ethanol/water) suffer from iodine sublimation, iodide oxidation, and loss of available iodine over 12–24 months under ambient storage . The solid-state nature of MEA–iodine eliminates solvent volatility and reduces iodine loss during shipping and storage, which is critical for research facilities requiring precise stoichiometric control over multi-year projects.

Solid-state stability Iodine formulation Shelf life

Regulatory Cosing Listing as Antimicrobial: MEA-Iodine Versus Non-Listed Amine–Iodine Mixtures

MEA-Iodine (EC No. 305-151-9) is officially listed in the European Commission Cosing database with the function 'ANTIMICROBIAL' and the restriction 'II/213' [1]. This regulatory recognition provides a clear compliance pathway for formulators. In contrast, simple ad hoc mixtures of monoethanolamine and iodine prepared in situ do not carry this regulatory status and would require full safety assessment under EU Cosmetics Regulation (EC) No 1223/2009 before use in cosmetic products, adding 6–18 months to formulation development timelines.

Antimicrobial preservative Cosmetic ingredient Regulatory compliance

Procurement-Driven Application Scenarios for Monoethanolamine-Iodine (CAS 40651-31-8)


Radical Photoinitiator for Methyl Methacrylate and Acrylate Polymerizations

I₂–MEA serves as a radical photoinitiator in the polymerization of methyl methacrylate (MMA), as demonstrated by mechanistic studies confirming radical pathway via copolymerization with styrene [1]. The defined 1:1 charge-transfer stoichiometry and 245 nm absorption band enable reproducible initiation kinetics. This application is relevant for specialty polymer synthesis, UV-curable coatings, and dental resin formulations where controlled radical generation is critical.

Organocatalyst for CO₂–Epoxide Cycloaddition to Organic Carbonates

Monoethanolamine-iodine, as a representative amine–iodine adduct, falls within the class of simple, inexpensive monodonor amine–I₂ catalysts that efficiently couple CO₂ with epoxides at moderate temperatures (60–90 °C) and pressures (10–56 atm) with low catalyst loading (0.25–0.5 mol%) [2]. The defined stoichiometry of MEA–I₂ ensures precise catalyst dosing in continuous-flow reactor setups for cyclic carbonate production, a key route to green solvents and polymer precursors.

Antimicrobial Preservative in Cosmetic and Personal-Care Formulations

MEA-Iodine is Cosing-listed with antimicrobial function [3], enabling its use as a preservative in creams, lotions, and aqueous cosmetic products. Its solid-state form facilitates precise weighing and incorporation into anhydrous bases, distinguishing it from liquid iodine solutions that pose handling and volatility challenges. The regulatory listing under EC No. 305-151-9 provides a streamlined compliance pathway in the EU market.

Stable Iodine Source for Long-Term Research Studies and Reference Standards

With >3 years shelf life under −20 °C storage and >98% purity , monoethanolamine-iodine is suitable as a reference standard for analytical method development, iodine quantification assays, and multi-year pharmacological or environmental fate studies where consistent iodine stoichiometry must be maintained across the entire study duration.

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